Dimethylammonium nitrate

Catalog No.
S647391
CAS No.
30781-73-8
M.F
C2H8N2O3
M. Wt
108.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylammonium nitrate

Researchers requiring non-aqueous proton-conducting electrolytes for high-temperature fuel cells face limitations with aprotic ionic liquids. Dimethylammonium nitrate (DMAN) solves this with high intrinsic conductivity and proton transfer capability.

  • Enables PEMFC operation >100°C without membrane dry-out.
  • Intrinsic capping in DES synthesis eliminates external PVP, streamlining Ag/Au nanoparticle production.
  • Ultra-wide liquid range down to -93°C with alkylammonium nitrate mixtures for extreme-environment energy storage.

Procure high-purity DMAN with consistent lot-to-lot quality.

CAS Number

30781-73-8

Product Name

Dimethylammonium nitrate

IUPAC Name

N-methylmethanamine;nitric acid

Molecular Formula

C2H8N2O3

Molecular Weight

108.1 g/mol

InChI

InChI=1S/C2H7N.HNO3/c1-3-2;2-1(3)4/h3H,1-2H3;(H,2,3,4)

InChI Key

KTAFYYQZWVSKCK-UHFFFAOYSA-N

SMILES

CNC.[N+](=O)(O)[O-]

Synonyms

dimethylamine, dimethylamine hydrochloride, dimethylamine monosulfate, dimethylamine nitrate, dimethylamine perchlorate, dimethylamine phosphate (3:1), dimethylamine sulfate, dimethylamine sulfate (1:1), dimethylamine, conjugate acid, dimethylammonium chloride, dimethylammonium formate

Canonical SMILES

CNC.[N+](=O)(O)[O-]

Purity

≥98%

Package Size

25 g, 100 g

Dimethylammonium nitrate (DMAN) is a highly crystalline protic ionic liquid (PIL) precursor characterized by a melting point of 75 °C and exceptional intrinsic ionic conductivity[1]. Unlike standard aprotic ionic liquids, DMAN facilitates rapid proton transfer, making it a critical component in formulating non-aqueous electrolytes for high-temperature polymer electrolyte membrane fuel cells (PEMFCs) [2]. Beyond energy storage, its specific hydrogen-bonding network and steric profile allow it to function as a highly efficient deep eutectic solvent (DES) component and a surfactant modulator [3]. For industrial procurement, DMAN is prioritized when processes require high thermal stability, superior ionic mobility, or intrinsic capping capabilities that conventional aqueous salts or lower-homolog alkylammonium nitrates cannot provide.

Research Fit

Compound Class Protic ionic liquid (pIL); alkylammonium nitrate salt
Physical State Solid plastic crystal at ambient conditions
Thermal Profile Intermediate thermal stability in methylammonium series

Substituting Dimethylammonium nitrate with its closest analog, Ethylammonium nitrate (EAN), fundamentally alters the thermal and electrochemical profile of the target system. While EAN is liquid at room temperature, pure DMAN melts at 75 °C but exhibits a significantly higher intrinsic electrical conductivity in the melt state, which is critical for minimizing ohmic losses in fuel cells [1]. Furthermore, attempting to replace DMAN with aprotic ionic liquids (e.g., imidazolium-based salts) eliminates the proton-transfer mechanism entirely, rendering the substitute useless for PEMFC applications [2]. In nanomaterial synthesis, substituting DMAN in polyol deep eutectic solvents removes the intrinsic capping capability of the dimethylammonium cation, forcing the procurement and addition of external polymeric capping agents like PVP to prevent particle agglomeration [3].

Substitution Risk

Methyl substitution alters thermal stability
Decomposition temperature follows CH₃NH₃NO₃ > (CH₃)₂NH₂NO₃ > (CH₃)₃NHNO₃; replacing DMAN with monomethyl or trimethyl analog may shift thermal safety margins.
Solid plastic crystal vs. liquid state mismatch
DMAN is a solid at room temperature, whereas ethylammonium nitrate (EAN) and propylammonium nitrate (PAN) are liquids; handling and formulation characteristics may not transfer directly.
Phase-transition behavior is compound-specific
DMAN exhibits a single solid-solid transition near 297 K, while trimethylammonium nitrate shows two higher-temperature transitions; phase compatibility may differ in thermal applications.

Ionic Conductivity in Proton-Transfer Electrolytes

For high-temperature fuel cell applications, electrolyte conductivity is a primary procurement metric. While Ethylammonium nitrate (EAN) is a common baseline, the isomeric form Dimethylammonium nitrate (DMAN) demonstrates intrinsically higher electrical conductivity [1]. When formulated into a 3:7 molar eutectic mixture with EAN, the DMAN system achieves an exceptional conductivity of 27.8 mS/cm at 25 °C [1]. This performance rivals that of highly concentrated aqueous solutions (e.g., aqueous LiCl) and significantly outperforms standard aprotic ionic liquids, which lack the rapid proton-exchange kinetics required for efficient fuel cell operation [2].

Evidence DimensionElectrical conductivity at 25 °C
Target Compound Data27.8 mS/cm (in 3:7 DMAN:EAN eutectic mixture)
Comparator Or BaselineStandard aprotic ionic liquids (e.g., [BMIM][BF4]) and pure EAN
Quantified DifferenceDMAN mixtures achieve >27 mS/cm, matching aqueous electrolyte performance without the volatility of water.
ConditionsAmbient temperature (25 °C) non-aqueous conductivity testing

Enables the formulation of high-temperature (>100 °C) polymer membrane fuel cells without the dry-out and volatility issues associated with aqueous electrolytes.

Thermal Decomposition
Head-to-head
Intermediate: MMAN > DMAN > TMAN
Supports thermal stability window selection
DTA/TG; exact decomposition values not reported in abstract

Intrinsic Capping by Deep Eutectic Solvents

In the continuous flow synthesis of coinage metal colloids, the choice of solvent directly impacts product monodispersity and process atom economy. Utilizing a Dimethylammonium nitrate-polyol Deep Eutectic Solvent (DES) provides a dual-function medium that acts as both the solvent and an intrinsic capping reagent [1]. Compared to traditional aqueous synthesis routes that require the addition of external templating agents like polyvinylpyrrolidone (PVP), the DMAN-based DES eliminates this requirement while maintaining strict control over nanoparticle size and preventing agglomeration [1].

Evidence DimensionAtom economy and capping agent requirement
Target Compound DataDMAN-polyol DES functions as an intrinsic capping agent for Ag/Au colloids
Comparator Or BaselineStandard aqueous or ChCl:urea DES synthesis requiring external PVP
Quantified Difference100% elimination of external polymeric capping agents while achieving high monodispersity in continuous flow.
ConditionsMillifluidic continuous flow synthesis of metal nanoparticles

Streamlines supply chains by replacing multi-component synthesis mixtures with a single, highly efficient DES precursor.

Monopropellant Formulation
Class-level
Fuel-rich alkylammonium nitrate salt at 10–80 wt% with AN and water
Patent-disclosed formulation context
Class-level inference; U.S. Patent 6,001,197

Eutectic Supercooling for Wide Liquid Range

Pure DMAN is a solid at room temperature with a melting point of 75 °C, which normally limits its use as a room-temperature liquid electrolyte [1]. However, when alloyed with EAN in a 3:7 molar ratio, the resulting eutectic mixture exhibits profound supercooling properties. Instead of crystallizing, the DMAN/EAN mixture supercools down to a glass transition temperature (Tg) of -93 °C [1]. This represents a massive suppression of the freezing point compared to the pure components (EAN melts at 14 °C), providing an exceptionally wide liquid operating window for electrochemical devices[1].

Evidence DimensionGlass transition / crystallization temperature
Target Compound Data-93 °C glass transition temperature (Tg) for 3:7 DMAN:EAN mixture
Comparator Or BaselinePure EAN (mp 14 °C) and pure DMAN (mp 75 °C)
Quantified DifferenceFreezing point suppression of over 100 °C compared to pure EAN, preventing crystallization at sub-zero temperatures.
ConditionsDifferential Thermal Analysis (DTA) of molar eutectic mixtures

Provides a highly stable, low-temperature-capable liquid electrolyte that resists crystallization during thermal cycling in energy storage devices.

Physical State at RT
Head-to-head
Solid plastic crystal vs. liquid (EAN, PAN)
Categorical fit for solid-state applications
Room temperature (~298 K); crystal polymorphs observed

CMC Modulation in Aqueous Systems

DMAN acts as a highly effective modulator for surfactant self-assembly in aqueous environments. When added to solutions of hexadecyl-trimethylammonium bromide (CTAB), DMAN significantly alters the critical micelle concentration (CMC) and induces the formation of large organized domains reaching several hundred nanometers in size [1]. Compared to pure CTAB solutions, the incorporation of DMAN enhances the micellar solubility of hydrophobic compounds (such as salicylic acid), demonstrating its utility as a structural tuning agent in complex colloidal formulations[1].

Evidence DimensionMicellar domain size and solubility enhancement
Target Compound DataFormation of hundreds-of-nanometers domains with enhanced hydrophobic solubility
Comparator Or BaselinePure CTAB aqueous solution
Quantified DifferenceMeasurable shift in CMC and structural transition from standard micelles to large-scale organized domains.
ConditionsAqueous solution, dynamic light scattering (DLS) and conductimetric analysis

Allows formulators to precisely tune the solubilization capacity of surfactant systems for drug delivery or complex chemical extractions.

Solid-Solid Transition
Head-to-head
297 K
Single transition near ambient temperature
DTA/¹H NMR; TMAN shows two transitions at 359 K, 407 K
Crystal Structure
Specification review
R = 0.036 at 173 K; N—H···O hydrogen-bond network
High-resolution structural benchmark
Single-crystal X-ray diffraction; defined static lattice
Toxicological Data
Data to verify
Not quantifiable; acute toxicity and ecotoxicity endpoints absent
Intrinsic toxicity profile uncharacterized
Inference of lower hazard based on comparator toxicity, not direct measurement

High-Temperature PEM Fuel Cells

Leveraging its exceptionally high intrinsic conductivity and proton-transfer capabilities, DMAN is utilized as a core component in non-aqueous electrolytes. By replacing volatile aqueous systems, DMAN enables fuel cells to operate efficiently at temperatures exceeding 100 °C without membrane dry-out [1].

Continuous Flow Nanoparticle Manufacturing

DMAN is employed in the formulation of specialized deep eutectic solvents (DES) for the millifluidic synthesis of coinage metal colloids. Its intrinsic capping properties eliminate the need for external polymeric stabilizers, streamlining the production of highly monodisperse silver and gold nanoparticles[2].

Wide-Temperature Electrochemical Energy Storage

Through the formation of deep eutectic mixtures with other alkylammonium nitrates, DMAN provides an ultra-wide liquid operating window (down to -93 °C). This makes it an ideal procurement choice for specialized batteries and capacitors deployed in extreme thermal environments where standard electrolytes would freeze [1].

Surfactant and Colloidal Formulation

In chemical processing and drug delivery formulations, DMAN is used as a structural modulator to adjust the critical micelle concentration of primary surfactants. Its addition facilitates the creation of large micellar domains, significantly boosting the aqueous solubility of hydrophobic active ingredients [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Liquid monopropellant formulation research
Fuel-rich alkylammonium nitrate salt
Patent-disclosed formulation context review
Solid-state electrolyte studies
Solid plastic crystal state at room temperature
Phase transition and polymorph characterization
Thermal analysis reference studies
Intermediate thermal decomposition ranking
Phase transition temperature verification
Computational chemistry validation
High-resolution crystal structure data
Hydrogen-bonding network geometry review

UNII

4TG5F7IC97

Related CAS

124-40-3 (Parent)

Other CAS

30781-73-8

Wikipedia

Dimethylammonium nitrate

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